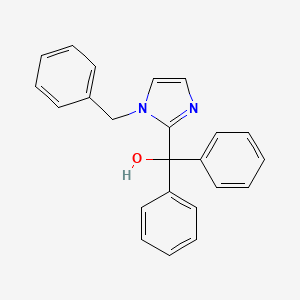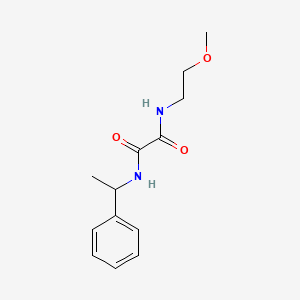![molecular formula C26H28N2O2S B5192783 2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B5192783.png)
2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which then undergoes cyclization in the presence of potassium hydroxide to form 2-thioxo-2,3-dihydro-1’H-spiro[benzo[H]quinazoline-5,1’-cycloheptane]-4(6H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process described above can be scaled up with appropriate modifications to reaction conditions, such as temperature, pressure, and solvent choice, to accommodate larger quantities.
化学反応の分析
Types of Reactions
2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as potassium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential antibacterial and antitumor activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and nanotechnology.
作用機序
The mechanism by which 2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antibacterial effects.
DNA Intercalation: It may intercalate into DNA, disrupting the replication process and exhibiting antitumor activity.
類似化合物との比較
Similar Compounds
2-Thioxo-2,3-dihydro-1’H-spiro[benzo[H]quinazoline-5,1’-cycloheptane]-4(6H)-one: This compound shares a similar core structure but differs in the substituents attached to the spiro linkage.
3-Benzylspiro[benzo[H]quinazoline-5,1’-cycloheptan]-4(6H)-one: Another related compound with a benzyl group instead of the hydroxyethyl group.
Uniqueness
2-[(2-Hydroxyethyl)sulfanyl]-3-(2-methylphenyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclohexan]-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl and sulfanyl groups provide sites for further chemical modification, making it a versatile compound for various applications.
特性
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-3-(2-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O2S/c1-18-9-3-6-12-21(18)28-24(30)22-23(27-25(28)31-16-15-29)20-11-5-4-10-19(20)17-26(22)13-7-2-8-14-26/h3-6,9-12,29H,2,7-8,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMQMYUHFJUMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[({[3,3,4,4,5,5-HEXAFLUORO-2-(TRIFLUOROMETHYL)-1-CYCLOPENTENYL]AMINO}CARBONYL)SULFANYL]METHYL}-2,3-DIHYDRO-1-BENZOFURAN](/img/structure/B5192705.png)
![5-chloro-N'-[2-(4-chloro-2-methylphenoxy)acetyl]-2-hydroxybenzohydrazide](/img/structure/B5192709.png)
![N-methyl-5-(3-methyl-1,2,4-oxadiazol-5-yl)-N-[(3-methyl-4-pyridinyl)methyl]-2-pyridinamine](/img/structure/B5192717.png)

![5-(3-nitrophenoxy)-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5192733.png)

![1,1,1-trichloro-3-(6-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)-2-propanol](/img/structure/B5192739.png)
![2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5192746.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3-methylpiperidine](/img/structure/B5192752.png)
![ethyl 1-[4-ethoxy-3-(hydroxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5192759.png)
![N-[4-[[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl-(2-methylpropyl)amino]methyl]phenyl]acetamide](/img/structure/B5192768.png)
![1,3-dimethyl-8-({2-[(4-methylphenyl)sulfanyl]ethyl}amino)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5192774.png)
![1-(4-methoxyphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5192791.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5192793.png)
